molecular formula C8H9BrN2 B1342824 4-Bromo-3-methylbenzimidamide CAS No. 202805-69-4

4-Bromo-3-methylbenzimidamide

Cat. No.: B1342824
CAS No.: 202805-69-4
M. Wt: 213.07 g/mol
InChI Key: QTJRXRLKEVFNPH-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzimidamide (CAS 202805-69-4) is an aromatic organic compound with the molecular formula C 8 H 9 BrN 2 and a molecular weight of 213.07 g/mol . This benzimidamide derivative features a bromo substituent at the para-position and a methyl group at the meta-position relative to the benzimidamide functional group. The calculated density is 1.545 g/cm³, and the boiling point is approximately 286°C at 760 mmHg . Benzimidazole-based compounds are privileged structures in medicinal chemistry due to their resemblance to naturally occurring purine nucleotides, which facilitates diverse interactions with biological targets . While specific biological data for this compound is limited, the benzimidazole pharmacophore is known to exhibit a wide spectrum of pharmacological activities. Related structures have demonstrated significant potential as anticancer agents, functioning through mechanisms such as topoisomerase inhibition, DNA intercalation, and kinase inhibition . This compound serves as a versatile synthetic intermediate for constructing more complex heterocyclic systems, particularly in the synthesis of novel benzimidazole derivatives for biological evaluation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJRXRLKEVFNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612628
Record name 4-Bromo-3-methylbenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202805-69-4
Record name 4-Bromo-3-methylbenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 3 Methylbenzimidamide

Direct Synthesis Approaches to 4-Bromo-3-methylbenzimidamide

Direct synthesis methods focus on the formation of the imidamide functional group on a pre-existing 4-bromo-3-methylphenyl scaffold.

Conversion from 4-Bromo-3-methylbenzonitrile (B1271910)

A primary and well-established method for the synthesis of benzamidine (B55565) derivatives is the conversion from the corresponding benzonitrile (B105546). This transformation is a cornerstone in the synthesis of amidines. The Pinner reaction, a classic method, involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically hydrogen chloride, to form an imidate salt. Subsequent reaction of this intermediate with ammonia (B1221849) or an amine yields the desired amidine.

For the synthesis of this compound, the starting material would be 4-Bromo-3-methylbenzonitrile. sigmaaldrich.comchemscene.com The general steps of this process are outlined below:

StepReactantsIntermediate/Product
14-Bromo-3-methylbenzonitrile, Alcohol (e.g., Ethanol), HCl4-Bromo-3-methylphenyl imidate salt
24-Bromo-3-methylphenyl imidate salt, AmmoniaThis compound

This method is widely applicable for the synthesis of various amidine derivatives. semanticscholar.org

Amidoxime-Based Synthesis Routes for Benzimidamide Derivatives

Amidoximes serve as versatile intermediates in the synthesis of benzimidamide derivatives. rsc.orgnih.gov They are typically prepared from the corresponding nitrile and can be subsequently converted to the target amidine. This two-step approach involves the formation of a benzamidoxime, which is then reduced to the benzamidine.

The synthesis of this compound via this route would begin with 4-Bromo-3-methylbenzonitrile. This nitrile would be reacted with hydroxylamine (B1172632) to form 4-Bromo-3-methylbenzamidoxime. The subsequent step involves the reduction of the amidoxime (B1450833) to the final product. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation. google.com

A patent describes a general method where benzonitrile derivatives are reacted with hydroxylamine hydrochloride to form the corresponding benzamidoxime. google.com This intermediate is then hydrogenated under catalytic conditions to yield the benzamidine derivative. google.com This approach is highlighted as a green and efficient method, particularly with the use of recoverable nano-metal catalysts. google.com Amidoximes are considered valuable prodrugs for amidines, as they can exhibit improved bioavailability. turkjps.orgnih.gov

StepReactantsIntermediate/Product
14-Bromo-3-methylbenzonitrile, Hydroxylamine hydrochloride4-Bromo-3-methylbenzamidoxime
24-Bromo-3-methylbenzamidoxime, Reducing agent (e.g., H2/Catalyst)This compound

Base-Promoted, Metal-Free C=C Bond Cleavage Approaches to Amidines

Recent advancements in synthetic methodology have introduced novel, metal-free approaches to amidine synthesis. One such strategy involves the base-promoted cleavage of a C=C bond in enaminones. ccspublishing.org.cn This method allows for the synthesis of N-sulfonyl amidines at room temperature without the need for metal catalysts or oxidants. ccspublishing.org.cn While this specific approach yields N-sulfonyl amidines, it represents a broader class of reactions involving C=C bond cleavage to form amidine-like structures. researchgate.net

The general principle involves the reaction of an enaminone with a sulfonyl azide (B81097) in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). ccspublishing.org.cn Isotope labeling studies have shown that the sulfonyl azide acts as a donor for the sulfonamide fragment, and the reaction likely proceeds through a 1,2,3-triazoline (B1256620) intermediate. ccspublishing.org.cn While not a direct route to unsubstituted benzimidamides, this methodology showcases the expanding toolkit available for amidine synthesis. Further modifications would be necessary to adapt this for the synthesis of this compound.

C(sp2)-N Coupling Methodologies for Amidines

Another modern approach to amidine synthesis involves the formation of a C(sp2)-N bond. One such method describes an azide- and transition-metal-free transformation of primary trifluoroborate-iminiums to N-sulfonyl amidines using N-fluorobenzenesulfonimide (NFSI). nih.gov This reaction proceeds under mild conditions and provides good yields of the N-sulfonyl amidine products. nih.gov

Mechanistic studies suggest that a base is required to activate either the trifluoroborate-iminium or the NFSI, promoting the C(sp2)-N bond formation via nucleophilic attack. nih.gov This method has been applied to the synthesis of bioactive compounds, demonstrating its utility. nih.gov Similar to the C=C bond cleavage method, this approach would require adaptation to yield an unsubstituted benzimidamide like this compound.

Synthesis of Key Precursors to this compound

Preparation of Halogenated Benzoic Acid Derivatives (e.g., 4-Bromo-3-methylbenzoic acid)

4-Bromo-3-methylbenzoic acid is a key precursor that can be converted to 4-Bromo-3-methylbenzonitrile, a direct precursor for the synthesis of this compound. ottokemi.com The synthesis of 4-Bromo-3-methylbenzoic acid can be achieved through several routes.

One common method is the Sandmeyer reaction, starting from 4-Amino-3-methylbenzoic acid. chemicalbook.com This process involves the diazotization of the amino group with a nitrite (B80452) source in the presence of a strong acid, followed by reaction with a copper(I) bromide solution. chemicalbook.com

StepStarting MaterialReagentsProduct
14-Amino-3-methylbenzoic acid1. NaNO2, HBr2. CuBr4-Bromo-3-methylbenzoic acid

Alternatively, 4-Bromo-3-methylbenzoic acid can be prepared by the bromination of m-toluic acid. Another synthetic route involves the hydrolysis of 4-bromo-3-methylbenzonitrile. ottokemi.com This benzoic acid derivative is a versatile building block in the synthesis of various pharmaceuticals and agrochemicals. guidechem.com

Synthetic Routes to Halogenated Methylbenzene Intermediates (e.g., 4'-Bromo-3'-methylacetophenone)

A key intermediate in the synthesis of this compound is 4'-Bromo-3'-methylacetophenone. This compound is a brominated derivative of acetophenone (B1666503) and serves as a versatile building block in organic synthesis. biosynth.com It is utilized in the production of pharmaceuticals, dyes, and pesticides. biosynth.com The synthesis of similar structures, such as 3-bromoacetophenones, can be achieved through the bromination of acetophenone using bromine and aluminum chloride. orgsyn.org For instance, the synthesis of 3-bromo-4-methylacetophenone has been reported with a 56% yield. orgsyn.org

Formation of Halogenated Nitrile Precursors (e.g., 4-Bromo-3-methylbenzonitrile)

A common precursor in the synthesis of this compound is 4-Bromo-3-methylbenzonitrile. sigmaaldrich.comchemscene.com This compound can be used to synthesize various derivatives, including 2,4,6-tris(4-bromo-3-methyl-phenylene)-1,3,5-triazine and 4-fluoro-3-methylbenzonitrile. sigmaaldrich.com The physical and spectroscopic properties of 4-Bromo-3-methylbenzonitrile have been a subject of detailed investigation, providing valuable data for its characterization. researchgate.net

Table 1: Properties of 4-Bromo-3-methylbenzonitrile

Property Value
Molecular Formula C8H6BrN
Molecular Weight 196.04 g/mol
Melting Point 53-57 °C

Bromination Strategies for Substituted Methylbenzenes (e.g., Side-chain bromination with N-bromosuccinimide)

N-bromosuccinimide (NBS) is a widely used reagent for the side-chain bromination of alkylbenzenes. google.comwikipedia.org This reaction, often initiated by light or a radical initiator like AIBN, proceeds via a free radical mechanism. wikipedia.orgpw.live The stability of the resulting benzylic radical intermediate makes this a highly selective process. pw.live While traditionally carried out in carbon tetrachloride, environmental concerns have led to the exploration of alternative solvents like cyclohexane (B81311) and methyl acetate. google.comgoogle.com It is important to note that the choice of solvent can influence the reaction, as some solvents may promote ring substitution as a side reaction. google.commdma.ch For example, the bromination of 4-methylbenzonitrile with NBS in dry carbon tetrachloride, initiated by AIBN, yields 4-(bromomethyl)benzonitrile in high yield. rsc.org

Synthesis of 4-Bromo-3-methylbenzamide as an Intermediate

4-Bromo-3-methylbenzamide is another important intermediate in the synthesis of the target compound. fishersci.canih.gov This compound can be synthesized from 4-bromo-3-methylbenzoic acid. nih.gov The amide functionality can be introduced using standard amidation procedures. For instance, the synthesis of N-substituted benzamides can be achieved by reacting the corresponding benzoic acid with an amine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). chemicalbook.com

Advanced Synthetic Transformations Involving the this compound Scaffold

The presence of a bromine atom on the aromatic ring and the imidamide group makes this compound a versatile scaffold for further chemical modifications.

Cross-Coupling Reactions (e.g., Suzuki Coupling) on the Halogenated Aromatic Core

The bromine atom in this compound is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling. nbinno.com This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of substituents at the 4-position of the benzene (B151609) ring. berkeley.edu Suzuki coupling reactions typically involve the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. berkeley.eduresearchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired biaryl products. mdpi.com For example, the Suzuki coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various aryl boronic acids has been successfully demonstrated using a tetrakis(triphenylphosphine)palladium(0) catalyst. mdpi.com

Table 2: Example of Suzuki Coupling Reaction Conditions

Component Reagent/Condition
Aryl Halide N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
Boronic Acid Aryl boronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
Base K3PO4
Solvent 1,4-dioxane/water

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Methylbenzimidamide and Its Analogs

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides critical information about the functional groups and bond vibrations within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 4-Bromo-3-methylbenzimidamide, the key vibrational modes are associated with the N-H and C=N bonds of the imidamide group, as well as vibrations from the substituted benzene (B151609) ring.

The N-H stretching vibrations of the primary amine (-NH2) and imine (=NH) groups are expected to appear as broad bands in the 3100-3500 cm⁻¹ region. The carbon-nitrogen double bond (C=N) of the imidamide group typically exhibits a strong stretching vibration between 1640 and 1690 cm⁻¹. Aromatic C=C ring stretching vibrations are expected in the 1450-1600 cm⁻¹ range, while the C-Br stretching frequency is anticipated at lower wavenumbers, typically between 500 and 600 cm⁻¹.

Analysis of the closely related precursor, 4-Bromo-3-methylbenzonitrile (B1271910), provides insight into the vibrations of the substituted aromatic ring.

Table 1: Selected FTIR Vibrational Assignments for Analogs of this compound Data derived from studies on related compounds to infer the spectrum of the target molecule.

Functional GroupVibrational ModeBenzimidamide (Expected/Analog Data) (cm⁻¹)4-Bromo-3-methylbenzonitrile (Analog Data) (cm⁻¹)
N-HStretching3100 - 3500N/A
C-H (Aromatic)Stretching~30503053
C-H (Methyl)Asymmetric/Symmetric Stretching~2960 / ~28702926 / 2868
C≡NStretchingN/A2228
C=NStretching1640 - 1690N/A
C=CRing Stretching1500 - 16001582 / 1468
C-BrStretching500 - 600578

This table is interactive. You can sort and filter the data.

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman is highly effective for observing the aromatic ring vibrations and the symmetric vibrations of the functional groups.

The symmetric C=C stretching vibrations of the benzene ring are expected to produce strong signals in the Raman spectrum. The C=N stretch is also Raman active. The C-Br bond, being a heavy atom bond, typically gives rise to a strong Raman signal at a low frequency. In the FT-Raman spectrum of the analog 4-Bromo-3-methylbenzonitrile, a very strong band corresponding to the C≡N stretch is observed at 2228 cm⁻¹, while the aromatic ring vibrations are also prominent. researchgate.net

Table 2: Selected FT-Raman Vibrational Assignments for Analogs Comparative data from related molecules to predict the spectral features of this compound.

Functional GroupVibrational ModeBenzimidamide (Expected/Analog Data) (cm⁻¹)4-Bromo-3-methylbenzonitrile (Analog Data) (cm⁻¹)
C-H (Aromatic)Stretching~30503058
C-H (Methyl)Asymmetric/Symmetric Stretching~29302932
C≡NStretchingN/A2228
C=CRing Stretching1550 - 16101586
C-BrStretching250 - 400266

This table is interactive. You can sort and filter the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons on the nitrogen atoms of the imidamide group. The three aromatic protons should appear as distinct signals in the range of 7.0-8.0 ppm, with their splitting patterns (singlet, doublet) dictated by their coupling with adjacent protons. The methyl group (-CH₃) protons would appear as a sharp singlet, likely around 2.4 ppm. The -NH₂ and =NH protons are expected to be broad singlets and their chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal would correspond to the imidamide carbon (C=N), expected in the 160-170 ppm range. The aromatic carbons would resonate between 120-145 ppm, with the carbon attached to the bromine atom (C-Br) being significantly influenced. The methyl carbon would appear as an upfield signal, typically around 20 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predictions based on additive rules and data from analogous structures like 4-Bromo-N-methylbenzamide.

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic H (adjacent to C=N)~7.8Singlet
Aromatic H (adjacent to -CH₃)~7.6Doublet
Aromatic H (adjacent to C-Br)~7.4Doublet
-CH₃~2.4Singlet
-NH₂ / =NHVariable (e.g., 5.0 - 7.0)Broad Singlet

This table is interactive. You can sort and filter the data.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predictions based on data from benzimidamide and substituted benzene analogs.

CarbonPredicted Chemical Shift (ppm)
C=N (Imidamide)~165
Aromatic C-H125 - 135
Aromatic C-Br~122
Aromatic C-CH₃~139
Aromatic C-(C=N)~133
-CH₃~20

This table is interactive. You can sort and filter the data.

Mass Spectrometry (MS) for Molecular Confirmation (e.g., High-Resolution Mass Spectrometry - HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental composition.

The molecular formula for this compound is C₈H₉BrN₂. Its molecular weight is approximately 213.08 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity: the M⁺ peak and the M+2 peak.

HRMS would confirm the elemental composition by providing an exact mass. For C₈H₉⁷⁹BrN₂, the calculated exact mass is 211.9949 Da.

Table 5: Expected Key Ions in the Mass Spectrum of this compound

Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Description
[M]⁺212214Molecular Ion
[M-NH]⁺197199Loss of imine group
[M-NH₂]⁺196198Loss of amine group
[C₇H₆Br]⁺170172Loss of CH₃N₂ (imidamide group)
[C₈H₈N₂]⁺132-Loss of Bromine radical

This table is interactive. You can sort and filter the data.

Advanced Spectroscopic Techniques for Fine Structure Analysis

While 1D NMR provides essential information, 2D NMR techniques are often required for unambiguous structural confirmation, especially for complex molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the structure of this compound.

COSY: A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For this molecule, it would confirm the coupling between the two neighboring aromatic protons.

HSQC: This experiment correlates protons directly to the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl protons to the methyl carbon.

HMBC: This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular skeleton together. For instance, HMBC would show correlations from the methyl protons to the two adjacent aromatic carbons (C-CH₃ and C-H) and from the aromatic protons to nearby carbons, including the key imidamide carbon, thus confirming the substitution pattern on the benzene ring.

Together, these advanced methods provide an irrefutable map of the molecule's connectivity, validating the proposed structure of this compound.

Theoretical and Computational Chemistry Studies on 4 Bromo 3 Methylbenzimidamide

Quantum Chemical Descriptors and Reactivity Prediction:

Condensed Fukui Functions for Site Selectivity:The calculation of Condensed Fukui Functions, which provide a more quantitative measure of local reactivity and site selectivity, is contingent on prior electronic structure calculations that are currently unavailable.

While computational studies exist for structurally related compounds, the strict requirement to focus solely on 4-Bromo-3-methylbenzimidamide prevents the extrapolation of that data. The unique substitution pattern of the bromo and methyl groups on the benzimidamide scaffold necessitates a dedicated computational study to accurately determine its specific chemical and physical properties.

The absence of this information underscores a potential area for future research. A dedicated computational investigation of this compound would be invaluable in characterizing this compound and expanding the body of knowledge in computational chemistry.

Non-Linear Optical (NLO) Properties Estimation

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, as their optical properties change with the intensity of incident light. nih.govjhuapl.edu Computational quantum chemistry is a powerful tool for predicting the NLO response of molecules, potentially guiding the synthesis of new materials. repositorioinstitucional.mx Key parameters for estimating NLO activity include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the electronic properties that govern NLO response. researchgate.net The dipole moment indicates the polarity of a molecule, while polarizability and hyperpolarizability describe the molecule's response to an external electric field. A large hyperpolarizability value, in particular, suggests a strong NLO response. researchgate.net

For instance, a DFT study on the related compound 4-bromo-3-(methoxymethoxy) benzoic acid calculated these properties to probe its NLO potential. researchgate.net Similarly, research on (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide found its first-order hyperpolarizability to be six times greater than that of the standard reference material, urea, indicating it is an attractive candidate for NLO applications. researchgate.net While specific values for this compound are not available, the theoretical values for these related compounds illustrate the type of data generated in such studies.

PropertyCalculated Value for a Related CompoundUnit
Dipole Moment (μ)3.65Debye
Mean Polarizability (α)-0.16 x 10-23esu
First Hyperpolarizability (β)1.07 x 10-30esu
Data presented is for 4-bromo-3-(methoxymethoxy) benzoic acid as an illustrative example. researchgate.net

Molecular Dynamics (MD) Simulations and Binding Free Energy Calculations (Contextual to Ligand Interactions)

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are invaluable for investigating the stability of a ligand bound to a protein's active site. nih.gov By simulating the protein-ligand complex in a physiological environment, researchers can observe conformational changes and assess the durability of the interactions predicted by molecular docking. researchgate.net Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the stability of the complex and the flexibility of its components. nih.gov

Following MD simulations, binding free energy calculations, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide a more accurate and quantitative prediction of binding affinity than docking scores alone. researchgate.netchemrxiv.org These calculations estimate the free energy change upon ligand binding, offering deeper insight into the thermodynamics of the interaction. researchgate.net

A study on a complex derivative, (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide , utilized a 100 ns MD simulation to evaluate the stability of its complex with the elastase enzyme. nih.gov The simulation helped to confirm the stability of the docked conformation, supporting the compound's potential as an inhibitor. nih.govnih.gov

In silico Studies for Ligand-Protein Interactions (e.g., Molecular Docking)

In silico molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method models the interaction between a small molecule and a macromolecule at the atomic level, allowing researchers to characterize the binding behavior and predict binding affinity, often expressed as a docking score. mabjournal.com The analysis of docking results reveals crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the protein's active site. d-nb.info

For example, in a study of a derivative containing a 4-bromo-benzamide moiety, (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide , molecular docking was used to investigate its binding affinity against the elastase protein. nih.gov The results showed a strong binding affinity and identified key interactions responsible for the inhibition. nih.govnih.gov

ParameterFinding for a Related Compound
Target ProteinElastase
Docking Score-7.4 kcal/mol
Key Hydrogen Bond InteractionGln34 (Bond Length: 3.1 Å)
Interacting Hydrophobic ResiduesAsn76, Glu80, Thr75, Asn74, Ser37, Tyr38, Leu73
Data from the docking of (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide with the elastase enzyme. nih.gov

Chemical Reactivity and Reaction Mechanisms of 4 Bromo 3 Methylbenzimidamide

Reactions at the Bromine Substituent (e.g., Nucleophilic Substitution, Cross-Coupling)

The bromine atom attached to the aromatic ring of 4-Bromo-3-methylbenzimidamide is a key handle for molecular modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally unreactive towards nucleophiles, substitution can occur under specific conditions, typically requiring an activated aromatic ring. The SNAr mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion (Meisenheimer intermediate), followed by elimination of the leaving group (bromide). nih.gov For this reaction to be favorable, the aromatic ring needs to be sufficiently electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In this compound, the reactivity towards SNAr would be influenced by the electronic nature of the benzimidamide group and the methyl substituent.

Palladium-Catalyzed Cross-Coupling Reactions: A more common and versatile strategy for the functionalization of aryl bromides like this compound is through transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The general catalytic cycle for these reactions, such as the Suzuki, Heck, and Negishi couplings, involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate. youtube.com

Transmetalation: A second coupling partner, typically an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling), transfers its organic group to the palladium center. youtube.com

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

These reactions allow the bromine atom to be replaced with a wide variety of substituents, including aryl, vinyl, and alkyl groups. For instance, Suzuki cross-coupling reactions of similar aryl bromides with various boronic acids have been shown to proceed in high yields. mdpi.com Similarly, Heck reactions can couple the aryl bromide with alkenes. arkat-usa.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Bromides
Reaction TypeAryl BromideCoupling PartnerCatalyst SystemConditionsYieldReference
Suzuki Coupling4-BromoacetophenonePhenylboronic acidPd(II) complex, KOH, TBABWater, 100 °C, 1h94% arkat-usa.org
Heck Coupling4-NitrobromobenzeneStyrenePd complex, NaOH, TBABDMF, 140 °C, 2h95% arkat-usa.org
Negishi Coupling4-Bromobenzaldehyde2-Cyanophenylzinc bromidePd(OAc)₂/dppfMicrowave, 160 °C, 1 min90% mdpi.com

Reactivity of the Benzimidamide Functional Group

The benzimidamide group, characterized by the R-C(=NH)-NH₂ moiety, is a nitrogen-rich functional group that imparts specific reactivity to the molecule. It can be considered a derivative of a carboxylic acid and an analogue of an amide.

The amidine functional group is basic due to the presence of two nitrogen atoms capable of being protonated. nih.gov Its reactivity is centered on these nitrogen atoms, which can act as nucleophiles. The amidine moiety can undergo various transformations:

N-Alkylation/N-Arylation: The nitrogen atoms can be alkylated or arylated using appropriate electrophiles.

Acylation: Reaction with acylating agents like acid chlorides or anhydrides can lead to N-acylated amidine derivatives.

Hydrolysis: Under acidic or basic conditions, the amidine group can be hydrolyzed back to the corresponding carboxylic acid or amide.

Condensation Reactions: The NH₂ group can participate in condensation reactions with carbonyl compounds to form new C-N bonds.

The chemistry of imidates, which are structurally related to amidines, provides further insight into potential derivatizations. nih.gov

The benzimidamide group is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds through cyclization reactions. researchgate.net The two nitrogen atoms and the adjacent carbon atom can act as a three-atom component in cycloaddition or condensation-cyclization reactions.

A prominent example is the formation of 1,2,4-oxadiazoles. While the direct cyclization of a benzimidamide is one route, a common and highly efficient method involves the reaction of a related precursor, an amidoxime (B1450833), with a carboxylic acid derivative. chim.itmdpi.com The benzimidamide can be converted to an N-hydroxybenzimidamide (a benzamidoxime), which then serves as the key intermediate. The general synthesis of 3,5-disubstituted 1,2,4-oxadiazoles proceeds via the acylation of an amidoxime to form an O-acylamidoxime, which then undergoes base-catalyzed cyclodehydration. nih.gov One-pot procedures have been developed where amidoximes react directly with carboxylic acid derivatives in the presence of a base to yield the 1,2,4-oxadiazole (B8745197) ring system. mdpi.comnih.gov

Other potential cyclization reactions include:

Benzimidazole (B57391) Synthesis: Benzimidazoles can be formed through the cyclization of N-arylamidoximes, which highlights the utility of amidine-related functionalities in forming fused heterocyclic systems. nih.gov

Quinazoline (B50416) Synthesis: Tandem C-H/N-H bond functionalization reactions using benzamidines can lead to the formation of quinazoline derivatives under metal-free conditions. researchgate.net

Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound towards further electrophilic aromatic substitution is governed by the electronic effects (both inductive and resonance) of the three substituents: the bromine atom, the methyl group, and the benzimidamide group. lumenlearning.com These substituents influence both the rate of reaction (activation vs. deactivation) and the position of the incoming electrophile (regioselectivity). minia.edu.eglibretexts.org

Bromine (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which makes the ring less nucleophilic. libretexts.org However, they are ortho-, para-directing because they can donate electron density to the intermediate carbocation via a resonance effect (+R), which preferentially stabilizes the transition states for ortho and para attack. libretexts.orgstpeters.co.in

Methyl (-CH₃): Alkyl groups, like methyl, are weakly activating and ortho-, para-directing. They activate the ring through an electron-donating inductive effect (+I) and hyperconjugation, which enriches the electron density of the aromatic ring. lumenlearning.comminia.edu.eg

Benzimidamide Group (-C(=NH)NH₂): The directing effect of the benzimidamide group is more complex. The carbon atom attached to the ring is part of a pi system similar to a carbonyl group. This group is expected to be electron-withdrawing by resonance (-R), pulling electron density from the ring. stpeters.co.in Groups with a C=Y structure (where Y is more electronegative than C) attached to the ring are typically deactivating and meta-directing. libretexts.org Therefore, the benzimidamide group is predicted to be a deactivating, meta-directing substituent.

Position C2 is ortho to the methyl group and meta to the bromo group.

Position C5 is para to the methyl group and meta to the benzimidamide group.

Position C6 is ortho to the bromo group and ortho to the benzimidamide group.

The directing effects often compete. The ortho-, para-directing influence of the methyl and bromo groups will compete with the meta-directing influence of the benzimidamide group. The final product distribution will depend on the specific reaction conditions and the nature of the electrophile, with steric hindrance also playing a significant role.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution
SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-Br (Bromo)-I (Withdrawing)+R (Donating)Weakly DeactivatingOrtho, Para
-CH₃ (Methyl)+I (Donating)N/A (Hyperconjugation)Weakly ActivatingOrtho, Para
-C(=NH)NH₂ (Imidamide)-I (Withdrawing)-R (Withdrawing)DeactivatingMeta

Medicinal Chemistry and Biological Activity of 4 Bromo 3 Methylbenzimidamide Derivatives

Design and Synthesis of Novel Benzimidamide Derivatives for Bioactivity

The design of novel bioactive compounds based on the 4-Bromo-3-methylbenzimidamide scaffold is guided by structure-activity relationship (SAR) principles. nih.govresearchgate.net SAR studies investigate how chemical modifications to a core structure affect its biological activity, helping chemists to optimize potency, selectivity, and pharmacokinetic properties. For the benzimidazole (B57391)/benzimidamide nucleus, substitutions at various positions can greatly influence bioactivity. nih.govresearchgate.net The design process often involves bioisosteric replacement, where functional groups are swapped with others that have similar physicochemical properties to improve activity or reduce toxicity.

The synthesis of derivatives typically involves multi-step chemical reactions. A common strategy for creating a library of diverse compounds from a common starting material is the use of cross-coupling reactions. For instance, derivatives based on a similar core, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, have been synthesized starting from 4-bromo-3-methyl aniline (B41778). mdpi.com A plausible synthetic route for derivatives of this compound could similarly begin with the formation of the core amide, followed by diversification using reactions like the Suzuki cross-coupling. mdpi.com

A general synthetic procedure could involve:

Amide Formation: Reaction of a suitable carboxylic acid with 4-bromo-3-methyl aniline to form an amide precursor. mdpi.com

Coupling Reaction: The bromo-substituted precursor can then undergo a palladium-catalyzed Suzuki cross-coupling reaction with various aryl boronic acids. This allows for the introduction of a wide range of substituents at the 4-position, creating a library of novel derivatives for biological screening. mdpi.com This method offers good yields and allows for significant structural diversity.

The goal of this synthetic diversification is to explore how different chemical groups attached to the core structure impact its interaction with specific biological targets, leading to the identification of compounds with enhanced therapeutic potential.

Exploration of Receptor Antagonism Mechanisms

Benzimidazole and related heterocyclic structures are known to act as antagonists for various G-protein coupled receptors (GPCRs), making the this compound scaffold an attractive candidate for developing new receptor antagonists. nih.gov

The human A3 adenosine (B11128) receptor (hA3R) is a GPCR that has emerged as a significant therapeutic target for conditions including inflammatory diseases, asthma, and glaucoma. The development of potent and selective antagonists for the hA3R is an active area of research. Known hA3R antagonists often feature heterocyclic scaffolds, including dihydropyridines, pyridines, and quinazolines. While direct studies on this compound as an hA3R antagonist are not prominent in the literature, its structural framework makes it a plausible candidate for exploration. The design of such an antagonist would focus on introducing substituents that can form key interactions with the amino acid residues in the orthosteric binding site of the hA3R.

Structure-Based Drug Design (SBDD) is a powerful methodology used to develop new ligands with high affinity and selectivity for a specific biological target. semanticscholar.org This process relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy.

The key steps in applying SBDD to develop this compound derivatives as receptor antagonists include:

Target Identification and Validation: Confirming the therapeutic relevance of the target receptor (e.g., hA3R).

Molecular Docking: A computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For a derivative of this compound, docking simulations would be used to model its interaction within the receptor's binding pocket. The model would analyze potential hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and receptor residues. nih.gov

Iterative Optimization: Based on the docking results, new derivatives are designed to improve the binding interactions. For example, if a void is identified in the binding pocket, a substituent might be added to the benzimidamide core to fill it. This cycle of design, synthesis, and biological testing is repeated to optimize the ligand's potency and selectivity. semanticscholar.org

This rational design approach accelerates the discovery of lead compounds and reduces the reliance on traditional high-throughput screening of large, random chemical libraries.

Enzyme Inhibition Studies

In addition to receptor antagonism, derivatives of this compound are being investigated for their ability to inhibit specific enzymes involved in disease pathways.

Alkaline phosphatases (APs) are a group of enzymes that hydrolyze phosphate (B84403) monoesters at a basic pH. researchgate.net Tissue-nonspecific alkaline phosphatase (TNAP) is particularly important, as its overexpression is linked to pathological conditions like vascular calcification. nih.govresearchgate.net Therefore, inhibitors of TNAP are considered promising therapeutic agents. researchgate.netnih.gov

Recently, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their ability to inhibit human alkaline phosphatase. mdpi.com The study demonstrated that these compounds, which share the 4-bromo-3-methylphenyl moiety with the subject of this article, exhibit significant inhibitory activity. The findings suggest that the bromo-substituted phenyl ring is a key feature for activity. nih.gov

Compound IDStructure Modification (R-group via Suzuki Coupling)IC₅₀ (µM) against Alkaline Phosphatase mdpi.com
5a 4-methoxyphenyl1.83 ± 0.05
5b 4-methylphenyl1.92 ± 0.04
5c 3-nitrophenyl1.76 ± 0.03
5d 4-formylphenyl1.68 ± 0.02

This table is based on data for N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which share the core 4-bromo-3-methylphenyl group.

Kinetic studies on related inhibitors have shown that they often act in an uncompetitive manner, meaning they bind to the enzyme-substrate complex. nih.govnih.gov This research highlights the potential of the 4-bromo-3-methyl structural motif in designing potent and selective alkaline phosphatase inhibitors.

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR). nih.govmdpi.com USP1 removes ubiquitin from key proteins like FANCD2 and PCNA, thereby regulating DNA repair pathways. nih.gov Overexpression of USP1 is found in various cancers and contributes to resistance to DNA-damaging chemotherapies. nih.gov Consequently, small molecule inhibitors of USP1 are being developed as a novel cancer therapy strategy. nih.govnih.govinsilico.com

The inhibition of USP1 leads to the degradation of proteins like Inhibitor of DNA binding 1 (ID1), which is essential for the proliferation of many cancer cells. nih.govnih.gov Several small molecule inhibitors of USP1 have been identified through high-throughput screening and subsequent optimization. patsnap.comresearchgate.net While no specific this compound derivative has been published as a leading USP1 inhibitor, its heterocyclic structure fits the general profile of small molecules capable of targeting the enzyme's catalytic site. The development of such inhibitors is an active area of research, with compounds like ML323 serving as important chemical probes to validate the therapeutic potential of targeting the USP1/UAF1 complex. researchgate.net

InhibitorTargetIC₅₀Mechanism/Significance
ML323 USP1/UAF1 complex76 nM mdpi.comPotent and selective inhibitor; sensitizes cancer cells to cisplatin. researchgate.net
C527 USP1/UAF1 complex0.88 µM nih.govPromotes ID1 degradation and inhibits leukemic cell growth. nih.gov
Pimozide USP1~1 µMKnown drug identified as a USP1 inhibitor; promotes ID1 degradation. nih.govnih.gov

This table shows examples of known small molecule USP1 inhibitors to illustrate the therapeutic strategy.

The search for novel USP1 inhibitors with improved potency, selectivity, and drug-like properties is ongoing, and scaffolds like this compound represent a potential starting point for new drug discovery campaigns in this area. google.com

Inhibition of Viral RNA-dependent RNA polymerase (Mechanism for related prodrugs)

The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication and transcription of RNA viruses, making it a prime target for antiviral drug development. biotech-asia.orgresearchgate.net Since the RdRp enzyme is essential for the virus but absent in human cells, inhibitors targeting it can provide specific antiviral action with a lower risk of host toxicity. researchgate.netnih.gov The primary mechanism for many successful RdRp inhibitors involves nucleoside analogues, which are administered as prodrugs. nih.govnih.gov

These prodrugs are pharmacologically inactive compounds designed to improve pharmacokinetic properties and are metabolized within the host cell into their active triphosphate form. researchgate.netnih.govresearchgate.net Once activated, these nucleoside triphosphate analogues mimic natural substrates (like ATP) and are incorporated into the growing viral RNA strand by the RdRp. researchgate.netacs.org This incorporation disrupts the replication process, typically leading to chain termination and halting the synthesis of viral RNA. nih.govresearchgate.net Successful examples of this strategy include Remdesivir, which is metabolized into an active adenosine triphosphate analogue, and Sofosbuvir, a uridine (B1682114) analogue prodrug that effectively terminates the RNA chain in Hepatitis C virus replication. researchgate.netacs.org This established mechanism for related heterocyclic compounds provides a foundational model for the potential antiviral strategy of prodrugs derived from scaffolds like this compound.

Antibacterial and Antimicrobial Activity Investigations

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents. nih.govresearchgate.net Research into new molecular scaffolds has shown that derivatives of various heterocyclic compounds, including those related to this compound, possess promising antibacterial properties. mdpi.comresearchgate.net

A significant public health threat is the emergence of extensively drug-resistant Salmonella Typhi (XDR S. Typhi), the causative agent of typhoid fever, which shows resistance to standard antibiotics like fluoroquinolones and third-generation cephalosporins. nih.govresearchgate.netresearchgate.net In the search for new therapeutic options, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their antibacterial activity against clinically isolated XDR S. Typhi. nih.govresearchgate.net

The study involved synthesizing four arylated derivatives (designated 5a–5d) via a Suzuki reaction. researchgate.netresearchgate.net Their antibacterial efficacy was assessed using the agar (B569324) well diffusion method, with subsequent determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. researchgate.net Among the synthesized compounds, derivative 5d demonstrated the most potent antibacterial activity, with an MIC of 6.25 mg/mL and an MBC of 12.5 mg/mL. researchgate.net In contrast, compound 5a showed the least activity in the series. researchgate.net These findings highlight the potential of this chemical scaffold in developing new agents to combat drug-resistant bacterial pathogens. nih.govresearchgate.netresearchgate.net

Antibacterial Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR S. Typhi researchgate.net
CompoundMIC (mg/mL)MBC (mg/mL)
5a50100
5b2550
5c12.525
5d6.2512.5

Potential Biological Activity Mechanisms in General Therapeutic Areas (from related compounds)

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. researchgate.net Derivatives of benzimidazole have been investigated for numerous therapeutic applications, demonstrating potential mechanisms of action across various disease areas.

Benzimidazole derivatives have been the focus of significant research for their potential as anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of key pro-inflammatory enzymes and cytokines. Studies on various benzimidazole derivatives have demonstrated their ability to inhibit cyclooxygenases (COX), lipoxygenases, and secretory phospholipase A2. Furthermore, these compounds have been shown to suppress the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages. For instance, certain benzimidazole derivatives with specific substitutions, such as an aminopyridine moiety, have shown potent inhibitory activity in in-vitro oxidative burst assays, a measure of inflammatory response. One such compound exhibited an IC50 value of 3.5 ± 0.5 µg/ml, which was more potent than the standard drug ibuprofen (B1674241) in the same assay. These findings suggest that compounds related to this compound could potentially exert anti-inflammatory effects by modulating these critical inflammatory pathways.

The development of novel anticancer agents is another area where benzimidazole-related structures have shown considerable promise. Research has indicated that introducing bromine atoms to the benzimidazole or related heterocyclic cores can enhance cytotoxic activity against cancer cell lines.

Studies on 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives revealed strong cytotoxic effects against human colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines. Similarly, a series of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives demonstrated interesting cytotoxic activity against a panel of cancer cell lines, including MCF-7 (breast), PC-3 (prostate), CCRF-CEM (leukemia), and K-562 (chronic myelogenous leukemia). One of the most active compounds in this series, 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA) , exhibited potent activity, particularly against MCF-7 and CCRF-CEM cells. The mechanism for this compound was linked to the induction of the mitochondrial apoptotic pathway in leukemia cells. These findings indicate that the brominated benzimidazole scaffold is a viable starting point for the design of new anticancer agents.

Cytotoxic Activity (IC50, µM) of Compound 3aA
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.30
CCRF-CEM (Leukemia)6.80

Derivatives of benzimidazole have been explored for their potential to modulate activity within the central nervous system (CNS), with research pointing towards neuroprotective effects. researchgate.net The ability of the benzimidazole nucleus to cross the blood-brain barrier allows these compounds to interact with various intracellular proteins and ion channels. nih.gov Studies have shown that certain benzimidazole derivatives can provide neuroprotection in models of ethanol-induced neurodegeneration. nih.govresearchgate.net The proposed mechanism involves the attenuation of neuroinflammation and oxidative stress. researchgate.netresearchgate.net These compounds have been found to reduce neuronal injury by modulating the expression of pro-inflammatory cytokines like TNF-α and downregulating inflammatory cascades such as the NF-κB pathway. nih.govresearchgate.net By scavenging free radicals and mitigating oxidative stress, these derivatives may protect against neuronal apoptosis, suggesting a potential therapeutic role for related compounds in managing neurodegenerative conditions. researchgate.net

Immunomodulating Agent Research (e.g., S1P1 receptor agonists)

Extensive searches of scientific literature and chemical databases did not yield any specific research on this compound as an immunomodulating agent, specifically concerning its activity as a Sphingosine-1-Phosphate 1 (S1P1) receptor agonist. The S1P1 receptor is a well-established target for immunomodulatory drugs, as its activation can sequester lymphocytes in the lymph nodes, preventing their contribution to autoimmune inflammatory processes.

While the broader class of benzimidazoles, a structurally related scaffold, has been investigated for activity at S1P receptors, no studies were found that specifically name or test this compound for this purpose. Similarly, research on other compounds containing a "4-bromo-3-methylphenyl" moiety has been conducted in different therapeutic areas, such as antibacterial agents, but not in the context of S1P1 receptor agonism.

Due to the absence of publicly available data, no detailed research findings or data tables on the S1P1 receptor agonist activity of this compound can be provided.

Advanced Applications and Material Science Contexts

Role as Intermediates in Complex Organic Synthesis

The principal role of 4-Bromo-3-methylbenzimidamide as an intermediate is in the construction of complex macrocyclic structures, most notably substituted phthalocyanines. The benzimidamide functional group is a direct or indirect precursor to the phthalonitrile (B49051) moiety, which is the fundamental building block for the phthalocyanine (B1677752) macrocycle.

The synthesis of phthalocyanines typically involves the template-driven cyclotetramerization of four isoindoline (B1297411) units, derived from phthalonitrile precursors, around a central metal ion. umich.eduresearchgate.net In this context, this compound serves as the source for one of the four repeating units that will constitute the final molecule. The resulting phthalocyanine would be a peripherally substituted derivative, specifically a tetra-(4-bromo-3-methyl)phthalocyanine. The presence of these substituents is not trivial; they are strategically incorporated to modulate the physical and chemical properties of the macrocycle, a critical aspect for its application in functional materials. researchgate.netbeilstein-journals.org

The general synthetic pathway is outlined below:

Conversion of the benzimidamide group to a phthalonitrile (-CN) group.

Cyclotetramerization of four molecules of the resulting 4-Bromo-3-methylphthalonitrile in the presence of a metal salt (e.g., ZnCl₂, CoCl₂) at high temperatures.

This process yields a highly conjugated and stable macrocyclic dye, with the bromo and methyl groups positioned on the outer edge of the molecule, influencing its solubility, aggregation behavior, and electronic characteristics. umich.edu

Contributions to Functional Materials Development

The utility of this compound extends into the realm of material science, where the functional dyes derived from it find potential applications in polymers and optoelectronics.

While brominated organic compounds are widely used in polymer chemistry, for instance as components of flame-retardant materials or as initiators for certain types of polymerization, specific applications involving the direct incorporation of this compound into polymer chains are not extensively documented in scientific literature. rsc.orgresearchgate.net The potential for its use exists, for example, through the modification of the imidamide group or by leveraging the bromo-substituent for cross-coupling reactions, but this remains a specialized area of research.

The most significant contribution of this compound to material science is as a precursor for functional dyes, particularly peripherally substituted phthalocyanines, for optoelectronic applications. beilstein-journals.orgnih.gov

Phthalocyanine Dyes: As established, this compound is a precursor to tetra-(4-bromo-3-methyl)phthalocyanines. The substituents play a crucial role in tuning the dye's properties for specific applications. The interplay between the electron-withdrawing bromine atom and the electron-donating methyl group on the benzene (B151609) ring of each isoindoline unit modifies the electronic structure of the entire π-conjugated system. researchgate.net

Interactive Data Table: Influence of Substituents on Phthalocyanine Properties

PropertyEffect of 4-Bromo SubstituentEffect of 3-Methyl SubstituentCombined Impact on the Dye
Solubility Increases solubility in organic solvents compared to unsubstituted phthalocyanine.Increases solubility in organic solvents.Significantly enhances solubility, which is crucial for solution-based processing and device fabrication.
Aggregation The bulky bromine atom can sterically hinder π-π stacking and reduce aggregation.The methyl group adds steric bulk, helping to suppress aggregation.The combined steric hindrance effectively reduces the strong intermolecular aggregation common in planar phthalocyanine molecules, preserving their monomeric photophysical properties in solution and solid state.
Electronic Properties (Q-band) As an electron-withdrawing group, it can cause a slight shift in the main electronic absorption band (Q-band).As a weak electron-donating group, it can induce a small red-shift in the Q-band.The net effect on the absorption spectrum is a fine-tuning of the wavelength at which the dye absorbs light most strongly, allowing for optimization for specific light sources or solar spectra.
Redox Potential Makes the molecule easier to reduce and harder to oxidize.Makes the molecule easier to oxidize.Modulates the HOMO and LUMO energy levels, which is critical for controlling electron transfer processes in devices.

Dye-Sensitized Solar Cells (DSSC): Phthalocyanines are recognized as effective sensitizers in DSSCs due to their strong light absorption in the red and near-infrared regions of the solar spectrum and their high stability. The phthalocyanine dyes derived from this compound are promising candidates for this application. The suppression of aggregation, facilitated by the bromo and methyl groups, is particularly beneficial as it prevents efficiency losses on the semiconductor surface (e.g., TiO₂). Furthermore, the tailored redox potentials allow for efficient electron injection from the excited dye into the semiconductor's conduction band and effective regeneration of the dye by the electrolyte—two key processes governing DSSC performance.

Photo Redox Responses: Phthalocyanines are highly photoactive molecules. Upon absorbing a photon, the molecule is promoted to an excited state, from which it can engage in redox reactions. It can either donate an electron (photo-oxidation) or accept an electron (photo-reduction). This photo-redox capability is the basis for their function in DSSCs and also in other areas like photodynamic therapy and photocatalysis. The bromo and methyl substituents fine-tune the energy levels and lifetimes of the excited states, thereby controlling the efficiency and pathways of these photo-redox reactions. nih.gov

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

Traditional synthetic methodologies for benzimidazole (B57391) and related compounds often involve harsh reaction conditions, toxic solvents, and expensive catalysts, leading to environmental concerns and inefficiencies. Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways for 4-Bromo-3-methylbenzimidamide.

Emerging trends in organic synthesis that could be applied include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for benzimidazole derivatives. Its application could offer a rapid and efficient route to this compound.

Solvent-Free Reactions: Conducting reactions in the absence of conventional organic solvents minimizes waste and environmental impact. The use of solid catalysts or reactions under solvent-free conditions represents a key area for exploration.

Deep Eutectic Solvents (DES): These novel solvents, which are often biodegradable and have low toxicity, can act as both the reaction medium and a catalyst, streamlining the synthesis process.

Biocatalysis: Employing enzymes as catalysts can lead to high selectivity and yields under mild conditions, offering a highly sustainable alternative to traditional chemical catalysts.

The table below illustrates a comparative overview of traditional versus potential green synthetic methods applicable to the synthesis of benzimidazole scaffolds.

MethodTypical SolventsCatalystReaction TimeYieldEnvironmental Impact
Traditional Condensation Dichloromethane, ChloroformMineral AcidsSeveral hours to daysModerateHigh
Microwave-Assisted None or minimalOxalic Acid, Er(OTf)₃5-15 minutesHigh to ExcellentLow
Using Deep Eutectic Solvents ChCl:o-PDASelf-catalyzed~10 minutesExcellentVery Low
Solvent-Free Reaction NoneSolid catalysts (e.g., clays)VariesHighVery Low

Advanced Computational Approaches for Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound, advanced computational studies will be crucial in elucidating its structure-function relationships.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. This information provides insights into its stability, reactivity, and spectroscopic properties. Parameters such as HOMO-LUMO energy gaps can predict chemical reactivity and kinetic stability.

Molecular Docking: This technique can predict the binding orientation and affinity of this compound to the active sites of various biological targets, such as enzymes or receptors. This is instrumental in identifying potential therapeutic applications.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interaction with biological macromolecules over time, providing a deeper understanding of the binding stability and mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of related compounds, QSAR models can be developed to correlate specific structural features with biological activity, guiding the design of more potent analogs.

A hypothetical docking study could yield data similar to the table below, predicting the binding affinity of this compound against various protein targets.

Protein Target (PDB ID)Predicted Binding Energy (kcal/mol)Potential Therapeutic Area
Estrogen Receptor (2ITO)-7.0 to -8.0Anticancer
Phosphatidylinositol 3-kinase (PI3K)-6.5 to -7.5Anti-inflammatory, Anticancer
Bacterial DNA Gyrase-7.5 to -8.5Antibacterial

Broadening the Scope of Biological Targets and Mechanistic Understanding

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. A key future direction for this compound is the systematic screening against diverse biological targets to uncover its pharmacological potential. The presence of the bromo and methyl groups can significantly influence its binding affinity, selectivity, and metabolic stability compared to other benzimidazoles.

Potential areas for biological investigation include:

Antimicrobial Activity: Benzimidazole derivatives have shown promise as antibacterial and antifungal agents by competing with purines in microbial nucleic acid synthesis.

Anticancer Activity: Many substituted benzimidazoles exhibit anticancer properties by targeting various kinases, tubulin polymerization, or acting as DNA intercalators.

Enzyme Inhibition: This class of compounds is known to inhibit various enzymes, including proton pumps (like omeprazole), and could be investigated against targets like elastase or alkaline phosphatase.

Antiviral and Anthelmintic Properties: These are well-established activities for many benzimidazole-based drugs.

Future research must move beyond initial screening to elucidate the precise mechanism of action. Understanding how this compound interacts with its biological target at a molecular level is essential for its development as a potential therapeutic agent.

Exploration of Novel Material Applications

Beyond pharmacology, the electronic properties of substituted benzimidazoles suggest their potential use in materials science. The conjugated π-system of the benzimidazole ring, combined with the electron-withdrawing nature of the bromine atom, could impart interesting optical and electronic characteristics to this compound.

A significant emerging research direction is the investigation of its potential as a:

Non-Linear Optical (NLO) Material: Some 1,2-disubstituted benzimidazole derivatives have been shown to possess large hyperpolarizability values, making them candidates for NLO applications in optoelectronics and photonics. Computational studies could be employed to calculate the NLO properties of this compound.

Organic Semiconductor: The molecular structure might allow for effective charge transport, opening possibilities for its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic cells.

Corrosion Inhibitor: The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal surfaces, and benzimidazole derivatives have been studied as effective corrosion inhibitors for various metals and alloys.

Further research would involve synthesizing the compound and characterizing its photophysical properties, thermal stability, and performance in fabricated electronic devices to validate these potential applications.

Q & A

Basic: What safety protocols should be followed when handling 4-Bromo-3-methylbenzimidamide in laboratory settings?

Answer:
this compound contains a bromine substituent, which may pose risks due to potential toxicity or corrosivity. Key safety measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions to avoid inhalation .
  • First Aid:
    • Eye Exposure: Flush with water for 10–15 minutes and consult an ophthalmologist immediately .
    • Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing .
    • Ingestion: Rinse the mouth (if conscious) and seek medical attention .
  • Storage: Store in a locked, cool, dry area away from incompatible reagents (e.g., strong oxidizers) .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:
Synthesis typically involves functionalization of a brominated aromatic precursor. A plausible route includes:

Bromination and Methylation: Start with 3-methylbenzaldehyde, brominate at the 4-position using N-bromosuccinimide (NBS) under radical conditions .

Formation of Benzimidamide: Convert the aldehyde to an amidine via condensation with an amine (e.g., ammonium acetate) in the presence of a dehydrating agent (e.g., PCl₃) .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC or TLC .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.3–2.6 ppm).
    • ¹³C NMR: Confirm the bromine-substituted carbon (δ ~120 ppm) and amidine carbons (δ ~165 ppm) .
  • Mass Spectrometry (MS): Look for the molecular ion peak ([M+H]⁺) at m/z 229 (C₈H₈BrN₂) and fragmentation patterns consistent with bromine loss .
  • Infrared (IR) Spectroscopy: Detect amidine C=N stretches (~1640 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Answer:
Byproduct formation (e.g., dehalogenation or over-alkylation) can be mitigated through:

  • Catalyst Screening: Use Pd-based catalysts (e.g., Pd(OAc)₂) for selective coupling reactions. Avoid excessive heating to prevent decomposition .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance amidine formation but may require inert atmospheres to avoid oxidation .
  • Reaction Monitoring: Employ in-situ techniques like FT-IR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Advanced: How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

Answer:
Conflicting data (e.g., NMR shifts or melting points) may arise from:

  • Isomeric Purity: Ensure geometric isomerism (E/Z) is resolved via NOE NMR experiments or chiral HPLC .
  • Crystallographic Validation: Use single-crystal X-ray diffraction to confirm the structure and compare with computational models (DFT calculations) .
  • Batch Variability: Replicate syntheses using identical reagents and conditions to isolate procedural inconsistencies .

Advanced: What strategies are effective in resolving unexpected reactivity or instability during storage?

Answer:

  • Degradation Pathways: Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to identify hydrolysis or oxidation products. Use LC-MS to characterize degradants .
  • Stabilizers: Add antioxidants (e.g., BHT) or store under nitrogen to prevent radical-mediated bromine loss .
  • Packaging: Use amber glass vials with PTFE-lined caps to limit light and moisture exposure .

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